Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-3-16-12(15)10-7(2)9-5-4-8(6-13)14-11(9)17-10/h4-5H,3H2,1-2H3 |
InChI Key |
NPPRKJAIZHGNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with furan moieties under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the cyano group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Mechanism of Action
The mechanism by which Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations: Furo vs. Thieno Analogues
A critical distinction arises in the heterocyclic core. Replacing the furan oxygen in the target compound with sulfur yields thieno[2,3-b]pyridines, altering electronic and steric profiles:
- Stability : Furopyridines may exhibit lower thermal stability due to furan’s susceptibility to oxidative ring-opening compared to thiophene’s robustness .
Example Compounds:
- Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (): Features a thieno core with a trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity .
- Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro[2,3-b]pyridine-2-carboxylate (): Retains the furo core but includes a 6-oxo group and chlorodifluoromethyl substituent, influencing hydrogen-bonding and steric bulk .
Substituent Effects on Reactivity and Properties
Table 1: Substituent and Functional Group Comparisons
Key Observations:
- Cyano vs. Amino Groups: The target’s cyano group (IR ~2220 cm⁻¹ ) is strongly electron-withdrawing, directing electrophilic attacks to specific positions. In contrast, amino substituents (e.g., ) donate electrons, altering reaction pathways .
- Ester Variations : Ethyl esters (target compound) offer higher lipophilicity than methyl esters (), impacting bioavailability .
- Halogenated Substituents : Compounds with CF3 or Cl(CF2) groups () exhibit enhanced metabolic stability and resistance to oxidation .
Spectral and Physicochemical Data
- IR Spectroscopy: Cyano group: Strong absorption ~2220 cm⁻¹ () . Ester carbonyl: ~1730 cm⁻¹ (target) vs. ~1666 cm⁻¹ in oxo-containing analogs () .
- Solubility: The target’s polar cyano and ester groups improve aqueous solubility compared to phenyl- or CF3-substituted analogs .
Biological Activity
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate (CAS Number: 1365939-51-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a furo[2,3-b]pyridine backbone with a cyano and ethyl ester functional group. The molecular formula is with a molecular weight of approximately 230.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 1365939-51-0 |
| Chemical Structure | Structure |
This compound exhibits several pharmacological activities:
- Nitric Oxide Production : The compound has been shown to induce the production of nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and immune response modulation. NO is involved in the regulation of pro-inflammatory mediators such as IL6 and IL8, enhancing inflammatory responses in macrophages .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This compound may also demonstrate activity against certain bacterial strains, although specific data on this compound's efficacy is limited.
- Antitumor Potential : The compound's ability to produce NO may contribute to its potential antitumor effects by mediating cytotoxicity against cancer cells through various signaling pathways .
Case Studies
While specific clinical studies on this compound are scarce, related compounds have been explored:
- In Vitro Studies : Research has indicated that derivatives of furo[2,3-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to ethyl 6-cyano-3-methylfuro[2,3-b]pyridine have shown promise in inhibiting tumor growth in preclinical models .
- Inflammation Models : In experimental models of inflammation, compounds that enhance NO production have demonstrated efficacy in reducing inflammatory markers and improving outcomes in conditions such as arthritis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization, functional group interconversion (e.g., nitrile introduction), and esterification. For example, analogous furopyridine derivatives are synthesized via deamination of intermediates like ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, followed by hydrolysis and decarboxylation . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF for nitrile stability), and catalysts (e.g., Pd for cross-coupling).
- Key Data :
| Route | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Deamination/Decarboxylation | Amine → Nitrile via HNO₂, then COOH removal | 60–75 | Acidic, 80–100°C |
| Cyclocondensation | Furan + pyridine precursors | 50–65 | Reflux in toluene |
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2200–2260 cm⁻¹ and ester carbonyl (C=O) at ~1660–1700 cm⁻¹ .
- NMR : Use ¹H NMR to resolve methyl (δ 2.5–3.0 ppm) and ester ethyl groups (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). ¹³C NMR confirms nitrile (δ 115–120 ppm) and carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) validates the molecular formula (C₁₂H₁₀N₂O₃) with a calculated exact mass of 246.0743 .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Challenges include resolving disorder in the furopyridine ring or ester group. Use _R_1 factor convergence (<5%) and electron density maps to validate atomic positions . For example, SHELXPRO can model hydrogen bonding between the nitrile and adjacent functional groups .
- Data Analysis Example :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R1 (all data) | 0.045 |
| C≡N Bond Length | 1.15 Å |
Q. What strategies are effective for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodology :
- Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing, as seen in analogous thienopyridine studies .
- SAR Variables : Vary substituents (e.g., methyl vs. halogen at position 3) and correlate with activity. Computational docking (e.g., AutoDock) can predict interactions with targets like bacterial enzymes .
Q. How can computational modeling predict reactivity or stability of this compound under varying conditions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nitrile group reactivity (e.g., susceptibility to hydrolysis).
- Degradation Studies : Simulate acidic/basic conditions to identify vulnerable sites (e.g., ester hydrolysis at pH >10) .
Methodological Guidelines
- Synthesis Troubleshooting : If decarboxylation yields drop below 50%, replace conventional heating with microwave-assisted synthesis to reduce side reactions .
- Crystallography Pitfalls : For poor crystal quality, try vapor diffusion with dichloromethane/hexane. Avoid protic solvents that disrupt nitrile packing .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate assays with triplicate runs to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
